Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
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Overview
Description
Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative of picolinic acid. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 6-chloropicolinic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Scientific Research Applications
Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a key reagent in the synthesis of biaryl compounds .
Comparison with Similar Compounds
Ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a picolinic acid derivative.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluoropyridine moiety instead of a chloropyridine.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H19BClNO4 |
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Molecular Weight |
311.57 g/mol |
IUPAC Name |
ethyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H19BClNO4/c1-6-19-12(18)11-9(7-8-10(16)17-11)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3 |
InChI Key |
AZSWETPNYMMAFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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